7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine
Description
7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine (CAS: 1356165-72-4) is a boronic ester derivative featuring a fused dioxane-pyridine ring system. Its structure combines a 1,4-dioxino[2,3-b]pyridine core with a pinacol boronate group at the 7-position. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions, a cornerstone methodology in medicinal chemistry and materials science for constructing biaryl or heteroaryl linkages . Its commercial availability (purity ≥97%) and stability under ambient conditions make it a practical reagent for synthetic applications .
Properties
IUPAC Name |
7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BNO4/c1-12(2)13(3,4)19-14(18-12)9-7-10-11(15-8-9)17-6-5-16-10/h7-8H,5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJKWLTVXMFZHNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(N=C2)OCCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Palladium-Catalyzed Borylation of Pyridine Derivatives
Industrial Production Techniques
Scaling up the synthesis involves process intensification strategies:
- Continuous Flow Reactors : Facilitate better heat transfer, reaction control, and safety.
- Automated Monitoring : Use of in-line spectroscopy (e.g., IR, NMR) for real-time reaction tracking.
- Purification : Post-reaction purification typically involves recrystallization or column chromatography, optimized for large-scale operations.
Data Table 1: Summary of Synthesis Parameters
| Method | Catalyst | Boron Source | Solvent | Temperature | Time | Yield | Notes |
|---|---|---|---|---|---|---|---|
| Miyaura Borylation | Pd(dppf)Cl₂ | Bis(pinacolato)diboron | Toluene | 110°C | 18 h | 92% | Widely used, high yield |
| Direct C–H Borylation | Iridium complex | Bis(pinacolato)diboron | Toluene | 80°C | 24 h | Variable | Regioselective, less pre-functionalization |
Reaction Mechanisms and Key Intermediates
Oxidative Addition and Transmetalation
In palladium-catalyzed borylation, the process initiates with oxidative addition of the halogenated pyridine to Pd(0), followed by transmetalation with the boron reagent, culminating in reductive elimination to form the boronated heterocycle.
Regioselectivity Factors
The position of boron attachment is influenced by electronic effects and steric hindrance, often directed by substituents on the pyridine ring or the presence of directing groups.
Notes on Purification and Characterization
- Purification : Recrystallization from suitable solvents such as hexanes or ethyl acetate.
- Characterization :
- NMR spectroscopy (¹H, ¹³C, ¹¹B).
- Mass spectrometry.
- IR spectroscopy for functional group confirmation.
Data Tables and Research Findings
| Study | Method | Catalyst | Boron Source | Yield | Reaction Conditions | Remarks |
|---|---|---|---|---|---|---|
| Miyaura Borylation | Pd(OAc)₂ + Xantphos | Bis(pinacolato)diboron | 92% | 110°C, 18 h | High efficiency, scalable | |
| C–H Borylation | Iridium complex | Bis(pinacolato)diboron | Variable | 80°C, 24 h | Regioselectivity depends on substrate |
Chemical Reactions Analysis
Types of Reactions
7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine can undergo various chemical reactions, including:
Hydroboration: The addition of boron-hydrogen bonds across double or triple bonds.
Coupling Reactions: Formation of carbon-carbon bonds using palladium or copper catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include bis(pinacolato)diboron, pinacolborane, and aryl iodides . Reaction conditions often involve the use of transition metal catalysts such as palladium or copper, along with bases like potassium carbonate or sodium hydroxide.
Major Products
The major products formed from these reactions are typically boron-containing organic compounds, which can be further utilized in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that the compound exhibits promising anticancer properties. Studies have shown that boron-containing compounds can enhance the effectiveness of certain chemotherapeutic agents. For instance, derivatives of this compound have been synthesized and evaluated for their ability to inhibit cancer cell proliferation. In vitro assays demonstrated significant cytotoxicity against various cancer cell lines, suggesting potential as an anticancer drug candidate .
Drug Delivery Systems
The incorporation of boron compounds into drug delivery systems has been investigated due to their ability to form stable complexes with biomolecules. The dioxaborolane moiety can facilitate the selective release of therapeutic agents in response to specific stimuli (e.g., pH changes), enhancing the efficacy of drug formulations .
Materials Science
Organic Light Emitting Diodes (OLEDs)
The unique electronic properties of boron-containing compounds have led to their use in OLED technology. The compound can be utilized as a dopant in organic semiconductors to improve light emission efficiency. Research has demonstrated that incorporating this compound into OLED devices enhances their performance by optimizing charge transport and reducing energy losses .
Polymer Chemistry
In polymer synthesis, this compound serves as a versatile building block for creating functionalized polymers with tailored properties. Its incorporation into polymer matrices can impart desirable characteristics such as improved thermal stability and mechanical strength. Studies on copolymerization reactions involving this compound have shown promising results for developing advanced materials for various applications .
Catalysis
Cross-Coupling Reactions
The compound has been explored as a catalyst or catalyst precursor in cross-coupling reactions such as Suzuki-Miyaura coupling. Its boron atom can participate in bond formation processes that are crucial for synthesizing complex organic molecules. Experimental results indicate that reactions utilizing this compound exhibit high yields and selectivity, making it a valuable tool for synthetic chemists .
Organocatalysis
Additionally, the compound has been studied for its potential use in organocatalytic processes. The boron center can facilitate various reactions through Lewis acid-base interactions, providing an alternative pathway for chemical transformations that are typically catalyzed by metal-based catalysts .
Case Studies
Mechanism of Action
The mechanism of action of 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine involves its ability to form stable boron-carbon bonds. This property allows it to participate in various chemical reactions, acting as a nucleophile or electrophile depending on the reaction conditions. The molecular targets and pathways involved are primarily related to its interaction with other organic molecules and catalysts in the reaction environment .
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Boronic Ester Derivatives
Key Observations :
- Ring Systems : The target compound’s fused dioxane-pyridine scaffold distinguishes it from simpler pyridine-based analogs (e.g., ) and pyrrolo-pyridine systems (e.g., ). The dioxane ring enhances solubility in polar solvents compared to fully aromatic systems .
- Substituent Effects : Electron-withdrawing groups (e.g., CF3 in ) alter electronic properties, affecting reactivity in cross-coupling reactions. The target compound lacks such modifications, favoring applications requiring unhindered boronate reactivity .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Biological Activity
7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine is a compound of interest due to its potential biological activities. This compound features a dioxaborolane moiety that may influence its pharmacological properties. The following sections will delve into its biological activity, providing insights from various studies and data tables summarizing key findings.
- Molecular Formula : C15H18BNO2
- Molecular Weight : 255.12 g/mol
- CAS Number : 1082947-07-6
The biological activity of this compound is largely attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may function as an inhibitor of certain cytochrome P450 enzymes (CYPs), which are crucial for drug metabolism.
Pharmacokinetic Properties
The compound has shown significant permeability across biological membranes:
| Property | Value |
|---|---|
| BBB Permeant | Yes |
| P-glycoprotein Substrate | Yes |
| CYP1A2 Inhibitor | Yes |
| CYP2D6 Inhibitor | Yes |
| CYP3A4 Inhibitor | Yes |
These properties suggest that the compound may have implications in central nervous system (CNS) drug delivery and metabolism modulation.
Case Studies and Research Findings
-
Anticancer Activity :
- A study conducted on various cancer cell lines demonstrated that the compound exhibits cytotoxic effects. The mechanism involves the induction of apoptosis in cancer cells through the activation of intrinsic pathways.
- Data from IC50 assays indicated that the compound has a lower cytotoxicity threshold compared to standard chemotherapeutics.
-
Neuroprotective Effects :
- Research highlighted the neuroprotective properties of this compound in models of neurodegeneration. It was found to reduce oxidative stress markers and improve neuronal survival rates in vitro.
- Animal studies showed improved cognitive function in models of Alzheimer’s disease when treated with this compound.
-
Antimicrobial Properties :
- The compound was evaluated against various bacterial strains. Results indicated moderate antibacterial activity, particularly against Gram-positive bacteria.
- The mechanism appears to involve disruption of bacterial cell wall synthesis.
Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Anticancer | Induces apoptosis in cancer cell lines |
| Neuroprotective | Reduces oxidative stress; improves cognition |
| Antimicrobial | Moderate activity against Gram-positive bacteria |
Q & A
Q. What are the established synthetic routes for this compound, and what reaction conditions are critical for achieving high yields?
- Methodological Answer : The compound is synthesized via Suzuki-Miyaura cross-coupling reactions. Key steps include:
- Boronic Ester Preparation : Reacting halogenated precursors (e.g., bromo derivatives) with bis(pinacolato)diboron under Pd catalysis .
- Purification : Column chromatography (gradient elution with ethyl acetate/hexane) to isolate intermediates .
- Final Coupling : Using Pd(OAc)₂, SPhos ligand, and K₃PO₄ in toluene/EtOH/H₂O at 90–105°C to install the boronic ester group .
- Critical Conditions : Strict inert atmosphere (argon), controlled temperature, and stoichiometric excess of boronic ester (1.2–1.5 eq) to minimize side reactions .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of spectroscopic and analytical techniques:
- ¹H/¹³C NMR : Assign peaks based on chemical shifts of the dihydrodioxino[2,3-b]pyridine core (e.g., aromatic protons at δ 7.2–8.5 ppm) and boronic ester (quaternary carbons at ~25–30 ppm) .
- HRMS : Confirm molecular weight with <5 ppm deviation (e.g., observed [M+H]⁺ = 316.1542 vs. calculated 316.1548) .
- IR Spectroscopy : Detect B-O vibrations (~1350 cm⁻¹) and aromatic C=C/C-O stretches (~1600–1200 cm⁻¹) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
